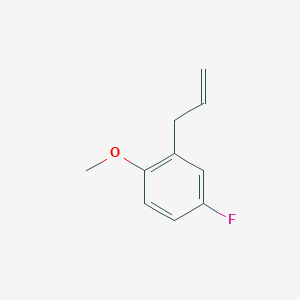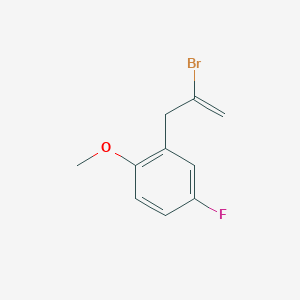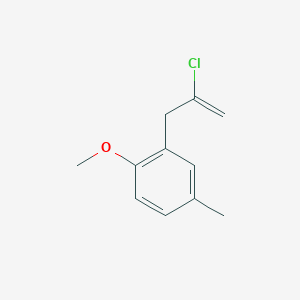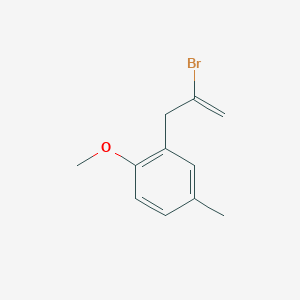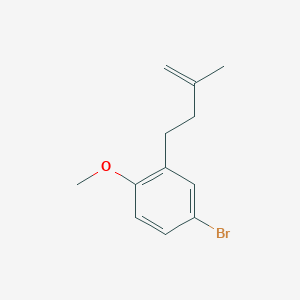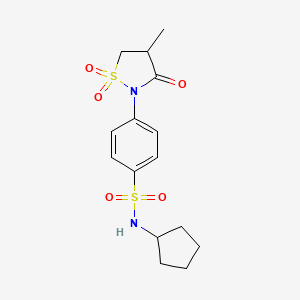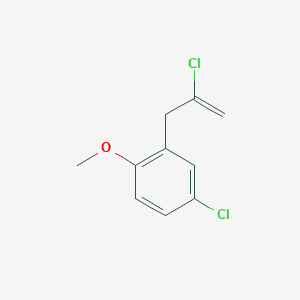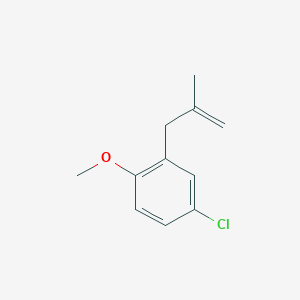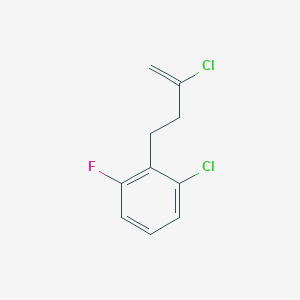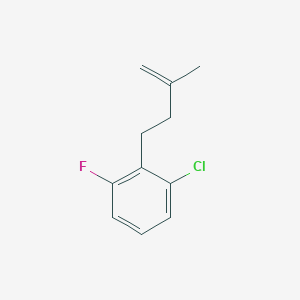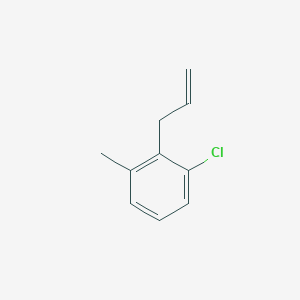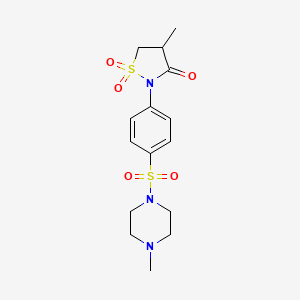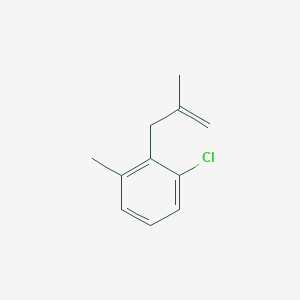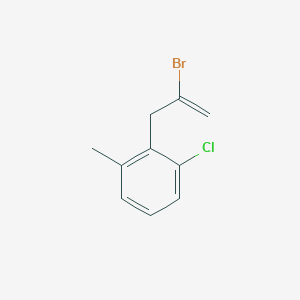
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene
描述
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of bromine and chlorine atoms attached to a propene backbone, with a methyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-chloro-6-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) in solvents such as carbon tetrachloride (CCl4).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Addition: Formation of dibromo or bromo-chloro derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
科学研究应用
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
作用机制
The mechanism of action of 2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene depends on its chemical reactivity. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In electrophilic addition reactions, the double bond in the propene moiety reacts with electrophiles, leading to the formation of addition products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
相似化合物的比较
Similar Compounds
- 2-Bromo-3-(2-chlorophenyl)-1-propene
- 2-Bromo-3-(2-methylphenyl)-1-propene
- 2-Bromo-3-(2-chloro-4-methylphenyl)-1-propene
Uniqueness
2-Bromo-3-(2-chloro-6-methylphenyl)-1-propene is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methyl group
属性
IUPAC Name |
2-(2-bromoprop-2-enyl)-1-chloro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7-4-3-5-10(12)9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHRKLVEBDAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


